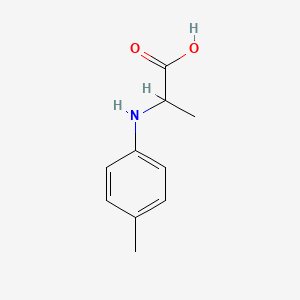

2-p-Tolylamino propionic acid

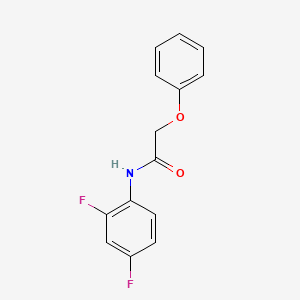

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-p-Tolylamino propionic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 .

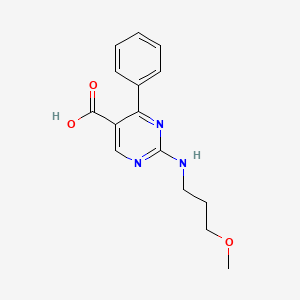

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the retrieved resources.Scientific Research Applications

Crystallography and Polymorphism

2-(p-Tolylamino)nicotinic acid (TNA), a derivative of 2-p-Tolylamino propionic acid, has been crystallized in three polymorphic forms, showcasing the compound's versatility in forming different structural arrangements. These polymorphs differ in their hydrogen bonding patterns, with forms I and II featuring neutral O–H···N hydrogen bonds, while form III exhibits a zwitterionic structure. Such polymorphism is not only fundamental in understanding the molecular interactions and stability of this compound but also in the development of materials with specific physical properties (Nath, Kumar, & Nangia, 2011)[https://consensus.app/papers/neutral-zwitterionic-polymorphs-2ptolylaminonicotinic-nath/fb824ffa2b595ceda5f08ff8494b3d29/?utm_source=chatgpt].

Catalysis and Polymer Science

The catalytic activity of titanium and zirconium compounds derived from 2-((p-tolylamino)methyl)phenol (TAMPH) and its derivatives has been explored for polymerization reactions with propylene oxide and ε-caprolactone, demonstrating the compound's role in facilitating polymer synthesis. This research contributes to the development of new materials with potential applications in various industries, from plastics to biomedical devices (Kayan, 2016)[https://consensus.app/papers/preparation-characterization-tamptimpti-compounds-kayan/9a9967f4a2d154e5a5bbab0f7903b488/?utm_source=chatgpt].

Microbial Fermentation Processes

In the context of microbial fermentation, derivatives of this compound have been studied for their role in propionic acid production. Propionic acid is a valuable chemical in food preservation, agriculture, and pharmaceuticals. Research has focused on understanding the mechanisms of propionic acid tolerance in microbial strains, aiming to improve production yields through fermentation processes. This involves investigating the molecular responses of microbes to propionic acid stress and identifying pathways to enhance acid tolerance and production efficiency (Guan et al., 2014)[https://consensus.app/papers/understanding-propionibacterium-respond-acid-stress-guan/742ce94d12e55772a6ce59f2eae6fea8/?utm_source=chatgpt].

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2-p-tolylamino propionic acid, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Derivatives of indole, a structurally similar compound, are known to affect various metabolic pathways . For instance, propionic acid, a related compound, can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (17922) and predicted melting point (9478° C), may influence its ADME properties .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other compounds .

Properties

IUPAC Name |

2-(4-methylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIVFOYFVOBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)